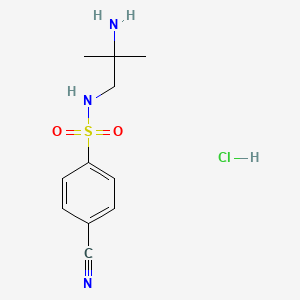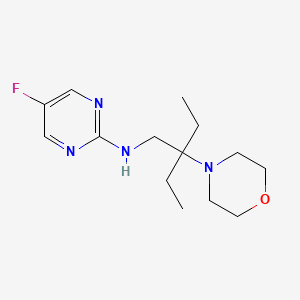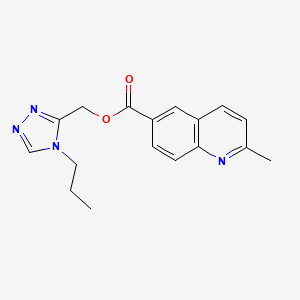![molecular formula C11H19NO3 B7640223 3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)
3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mecanismo De Acción
3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid works by inhibiting GABA transaminase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA available for neurotransmission, leading to enhanced GABAergic signaling and potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits in various neurological and psychiatric disorders. This compound has also been shown to reduce seizure activity, improve behavioral outcomes in anxiety and depression models, and reduce drug-seeking behavior in addiction models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid is its potency and selectivity for GABA transaminase inhibition, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its potential toxicity at high doses, which may limit its clinical utility.
Direcciones Futuras
There are several future directions for research on 3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid. One area of interest is the potential use of this compound in combination with other drugs for enhanced therapeutic effects. Another area of interest is the development of more potent and selective GABA transaminase inhibitors for improved clinical utility. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in various neurological and psychiatric disorders.
Métodos De Síntesis
3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid can be synthesized through a multistep process involving the reaction of 2-methylcyclopropanecarbonyl chloride with L-leucine methyl ester, followed by hydrolysis and decarboxylation. This method yields a highly pure and stable form of this compound suitable for research purposes.
Aplicaciones Científicas De Investigación
3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In animal studies, this compound has been shown to increase GABA levels in the brain, reduce seizure activity, and improve behavioral outcomes in anxiety and depression models. This compound has also been investigated for its potential to reduce drug-seeking behavior in addiction models, suggesting a possible role in substance abuse treatment.
Propiedades
IUPAC Name |
3-methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-11(3,6-9(13)14)12-10(15)8-5-7(8)2/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWZKMWZZVGNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)O)NC(=O)C1CC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)
![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)


![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)

![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)


![1-[[(1-Hydroxycyclopentyl)methyl-(pyridin-3-ylmethyl)amino]methyl]cyclopentan-1-ol](/img/structure/B7640239.png)